2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone)
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Overview
Description
2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound is notable for its unique structure, which includes a pyrido[2,1-b][1,3]benzothiazole core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) typically involves multi-step organic reactions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then subjected to further reactions to introduce the pyrido ring and the phenylmethanone groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethanone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Similar in structure but with a different core ring system.
2,3-Dihydro-1H-pyrazole-4-carbonitrile: Shares the dihydro structure but differs in functional groups and ring composition.
Uniqueness
2,3-Dihydro-1H-pyrido[2,1-b][1,3]benzothiazole-2,4-diylbis(phenylmethanone) is unique due to its specific combination of the pyrido[2,1-b][1,3]benzothiazole core with phenylmethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H19NO2S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
(4-benzoyl-2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-phenylmethanone |
InChI |
InChI=1S/C25H19NO2S/c27-23(17-9-3-1-4-10-17)19-15-20(24(28)18-11-5-2-6-12-18)25-26(16-19)21-13-7-8-14-22(21)29-25/h1-14,19H,15-16H2 |
InChI Key |
QGFTUSWBZIAHQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN2C3=CC=CC=C3SC2=C1C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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